1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro-
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Description
1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- is a useful research compound. Its molecular formula is C10H8N4O2 and its molecular weight is 216.20 g/mol. The purity is usually 95%.
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Biological Activity
1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- is a compound that belongs to the benzimidazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Synthesis and Structural Properties
The synthesis of benzimidazole derivatives often involves condensation reactions between 1,2-benzenediamines and aldehydes. For 1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro-, various synthetic pathways have been explored, leading to significant yields and purities of the final product. The structure of this compound features a nitro group at the 5-position, which is critical for its biological activity.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of benzimidazole derivatives. For instance, compounds similar to 1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) ranged from 1 µg/mL to 16 µg/mL for different strains, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1 |
Escherichia coli | 4 |
Klebsiella pneumoniae | 8 |
Candida albicans | 16 |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively studied. Research indicates that compounds like 1H-Benzimidazole-1-acetonitrile, 2-methyl-5-nitro- can inhibit the growth of various cancer cell lines including leukemia and melanoma. For example, one study reported that a related compound showed IC50 values in the low micromolar range against multiple cancer cell lines .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.63 |
U937 (Leukemia) | <10 |
A549 (Lung Cancer) | <20 |
Antiparasitic Activity
Benzimidazole derivatives are also recognized for their antiparasitic activities. Compounds containing the benzimidazole scaffold have shown effectiveness against parasites such as Giardia intestinalis and Trichomonas vaginalis. In vitro studies demonstrated IC50 values significantly lower than those of standard treatments like benznidazole .
Parasite | IC50 (µM) |
---|---|
Giardia intestinalis | 3.95 |
Trichomonas vaginalis | <10 |
Anti-inflammatory Activity
The anti-inflammatory properties of benzimidazole derivatives have been highlighted in several studies. These compounds inhibit pro-inflammatory cytokines and exhibit vasodilatory effects, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their structural features. Modifications at the nitro group or substitutions on the aromatic ring can enhance or diminish activity. For instance, the presence of electron-withdrawing groups at specific positions has been correlated with increased potency against cancer cells .
Case Studies
Several case studies illustrate the efficacy of benzimidazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of synthesized benzimidazoles against a panel of bacteria and fungi, revealing that modifications at the 5-position significantly enhanced antimicrobial activity .
- Anticancer Screening : In a comprehensive screening program involving over twenty cancer cell lines, a derivative showed selective cytotoxicity towards leukemia cells while sparing normal cells .
- Antiparasitic Development : A new class of benzimidazole derivatives was synthesized and tested against intestinal parasites, showing promising results that could lead to new treatments for parasitic infections .
Properties
CAS No. |
913706-12-4 |
---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
2-(2-methyl-5-nitrobenzimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C10H8N4O2/c1-7-12-9-6-8(14(15)16)2-3-10(9)13(7)5-4-11/h2-3,6H,5H2,1H3 |
InChI Key |
CCXBLLBERDGJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC#N)C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.